molecular formula C16H17NO5S2 B2748708 (Z)-4-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 380572-52-1

(Z)-4-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2748708
CAS No.: 380572-52-1
M. Wt: 367.43
InChI Key: IWKOLNQWNOOBIW-JYRVWZFOSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. The Z-configuration of the benzylidene group (2,4-dimethoxy substitution) and the presence of a butanoic acid side chain are critical structural features.

Properties

IUPAC Name

4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(12(9-11)22-2)8-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKOLNQWNOOBIW-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidinone core and a benzylidene moiety. Its molecular formula is C19H16N2O4S2C_{19}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of approximately 400.47 g/mol. The presence of the dimethoxybenzylidene group is significant for its biological interactions.

1. Antioxidant Activity

Research has indicated that compounds with thiazolidinone structures often exhibit antioxidant properties. The presence of the thioxo group in this compound enhances its free radical scavenging ability. A study demonstrated that similar thiazolidinone derivatives showed significant antioxidant activity, suggesting potential for this compound to mitigate oxidative stress in biological systems .

2. Anticancer Potential

Preliminary investigations into the anticancer properties of related thiazolidinone compounds have shown promise. For instance, derivatives have been tested against various cancer cell lines, revealing cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways associated with cancer progression .

3. Acetylcholinesterase Inhibition

The compound's structural similarity to known acetylcholinesterase (AChE) inhibitors suggests it may possess similar activity. A study on related benzylidene derivatives found that they effectively inhibited AChE, which is crucial for cognitive function and memory retention . The inhibition was reversible and involved non-covalent interactions with the enzyme's active site.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound may donate electrons to neutralize free radicals, thereby reducing oxidative damage.
  • Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it may modulate neurotransmitter levels and improve cognitive functions.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Antioxidant Activity : In vitro assays demonstrated that compounds structurally related to this compound exhibited significant DPPH radical scavenging activity, highlighting their potential as antioxidants.
  • Anticancer Efficacy : A recent study evaluated the cytotoxic effects of thiazolidinone derivatives on breast cancer cell lines, with results indicating that certain substitutions enhanced efficacy against proliferation markers.

Scientific Research Applications

Therapeutic Potential

  • Immunosuppressive Agent : The ability to inhibit calcineurin activity suggests that (Z)-4-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could serve as an immunosuppressive agent in transplant medicine or autoimmune disorders.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could imply that this compound may also contribute to reducing oxidative stress in cells.
  • Antimicrobial Effects : The thiazolidinone structure is often associated with antimicrobial activity. Thus, this compound could have potential applications in treating infections.

Case Studies and Research Findings

  • Calcineurin Inhibition Studies : Research has demonstrated that the inhibition of calcineurin can lead to decreased T-cell activation in vitro, suggesting a pathway for developing therapies targeting autoimmune diseases.
  • Synthesis and Optimization : Several studies have focused on optimizing the synthesis of this compound to enhance yield and purity, which is crucial for further biological testing and potential clinical applications.
  • Biological Activity Assessments : Preliminary assessments indicate that this compound exhibits promising biological activities that warrant further investigation into its therapeutic potential .

Comparison with Similar Compounds

Structural Variations in the Benzylidene Substituent

The benzylidene moiety is a key pharmacophore. Modifications here significantly alter electronic, steric, and hydrophobic properties:

Compound Name Benzylidene Substituent Key Features Biological Activity Reference
Target Compound 2,4-dimethoxy Electron-donating groups enhance π-π interactions; methoxy groups improve solubility Not explicitly stated (likely anticancer/antimicrobial) N/A
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives 3-fluoro Electron-withdrawing fluorine increases electrophilicity; may enhance DNA binding Anticancer (tested in vitro)
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indolylmethylene + 3-hydroxyphenyl Bulky indole group may improve membrane penetration; hydroxyl enhances H-bonding Antibacterial, antifungal
(Z)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione derivatives 4-ethoxy Ethoxy provides moderate hydrophobicity; used in structural diversification studies Structural analogs for drug discovery
(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-allyloxy Allyloxy introduces potential for further functionalization (e.g., click chemistry) Not reported

Side Chain Modifications

The butanoic acid chain in the target compound contrasts with other side chains, influencing solubility and target binding:

Compound Name Side Chain Impact Reference
Target Compound Butanoic acid Enhances water solubility; carboxylic acid may interact with basic residues in enzymes N/A
(Z)-3-(2-(dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione Dimethylaminoethyl Basic side chain improves cellular uptake; potential for cationic interactions
(Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid Propanamido benzoic acid Amide linkage increases rigidity; benzoic acid may mimic natural substrates

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted pKa LogP*
Target Compound C₁₆H₁₆N₂O₅S₂ 380.44 ~4.3 (carboxylic acid) ~2.1
(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid () C₁₆H₁₆N₂O₅S₂ 380.44 Similar to target ~2.3
(Z)-4-(3-(5-(4-ethylbenzylidene)...)propanamido)benzoic acid () C₂₂H₂₀N₂O₄S₂ 440.54 4.30 (predicted) ~3.5

*LogP estimated using fragment-based methods.

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